molecular formula C20H18Cl2CrN4 B1201616 Dichlorobis(2,2'-bipyridyl)chromium(III) CAS No. 26154-79-0

Dichlorobis(2,2'-bipyridyl)chromium(III)

Cat. No.: B1201616
CAS No.: 26154-79-0
M. Wt: 437.3 g/mol
InChI Key: SECSGTKDOSGZHY-UHFFFAOYSA-N
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Description

Dichlorobis(2,2'-bipyridyl)chromium(III) is a high-purity coordination complex where a chromium(III) center is coordinated by two chloride ligands and two 2,2'-bipyridyl chelating rings, adopting a cis-octahedral configuration . This compound is a non-labile complex and serves as a crucial precursor for studying inorganic reaction mechanisms, particularly the kinetics of aquation and hydrolysis . Researchers value this complex for investigations into base-catalyzed hydrolysis and as a starting material for synthesizing other cis-chloro aquo species . Its well-defined chiral cis structure also makes it a subject of interest in polymorphism and stereochemical studies . The compound is typically synthesized from chromium trichloride and 2,2'-bipyridyl. It requires careful handling and storage in a cool, dry place to maintain stability. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

CAS No.

26154-79-0

Molecular Formula

C20H18Cl2CrN4

Molecular Weight

437.3 g/mol

IUPAC Name

chromium;2-pyridin-2-ylpyridine;dihydrochloride

InChI

InChI=1S/2C10H8N2.2ClH.Cr/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h2*1-8H;2*1H;

InChI Key

SECSGTKDOSGZHY-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.Cl.Cl.[Cr]

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.Cl.Cl.[Cr]

Other CAS No.

26154-79-0

Synonyms

DCBPBPC
dichlorobis(2,2'-bipyridyl)chromium(III)

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparisons

Chromium(III) complexes with nitrogen-donor ligands exhibit diverse geometries and bonding characteristics. Below is a structural comparison of Dichlorobis(2,2'-bipyridyl)chromium(III) with related complexes:

Compound Coordination Sphere Bond Lengths (Å) Geometry Space Group/Cell Parameters
Dichlorobis(2,2'-bipyridyl)chromium(III) [Cr(bpy)₂Cl₂]⁺ Cr–N: ~2.07–2.16 (estimated) Octahedral Not explicitly reported in evidence
cis-bis-(2-methoxyphenyl)bis-(2,2′-bipyridyl)chromium(III) iodide [Cr(bpy)₂(C₆H₄OMe)₂]⁺ Cr–C: 2.101(12); Cr–N: 2.071–2.156 cis-Octahedral Triclinic (P), a=12.486 Å, b=16.657 Å
[Cr(phen)₃]³⁺ (phen = 1,10-phenanthroline) [Cr(phen)₃]³⁺ Cr–N: ~1.95–2.10 (literature) Octahedral Varies with counterion

Key Observations :

  • The Cr–N bond lengths in Dichlorobis(2,2'-bipyridyl)chromium(III) are comparable to those in other octahedral Cr³⁺ complexes but slightly longer than in phenanthroline-based complexes due to steric and electronic differences between bpy and phen ligands .
  • Substitution of chloride ligands with aryl groups (e.g., 2-methoxyphenyl) increases Cr–C bond lengths (~2.10 Å), as seen in the cis-bis-(2-methoxyphenyl) analogue .
Electronic and Redox Properties

The choice of ligand significantly impacts the electronic structure and redox behavior of chromium complexes:

Compound Ligand Type Redox Activity (Cr³⁺/Cr²⁺) Applications
Dichlorobis(2,2'-bipyridyl)chromium(III) Bidentate (bpy) Moderate Catalysis, redox studies
[Cr(phen)₃]³⁺ Bidentate (phen) High Photoluminescence, sensors
Chromium(VI)-bpy complexes Bidentate (bpy) Strong oxidizing agents Catalyzed oxidation reactions

Key Observations :

  • Dichlorobis(2,2'-bipyridyl)chromium(III) exhibits moderate redox activity compared to phenanthroline-based complexes, which often show enhanced luminescence due to stronger metal-to-ligand charge transfer (MLCT) .
  • Chromium(VI) complexes with bpy ligands (e.g., in oxidation catalysis) are more oxidizing than Cr(III) analogues, as seen in studies on D-fructose oxidation .
Catalytic and Functional Comparisons

The role of ligand architecture in catalytic performance:

Compound Catalytic Role Reaction Example Efficiency Metrics
Dichlorobis(2,2'-bipyridyl)chromium(III) Lewis acid catalyst Polymerization, organic synthesis Moderate turnover frequency
Ru(bpy)₃²⁺ Photosensitizer Light-driven water splitting High quantum yield (>0.8)
Cr(VI)-bpy systems Oxidizing agent D-fructose oxidation in micellar media Rate constant: ~10⁻³ s⁻¹

Key Observations :

  • Dichlorobis(2,2'-bipyridyl)chromium(III) is less catalytically active in redox reactions compared to Cr(VI)-bpy systems, which exploit the higher oxidation state for efficient substrate oxidation .
  • Ruthenium-bpy complexes (e.g., Ru(bpy)₃²⁺) outperform chromium analogues in photochemical applications due to superior MLCT properties .

Key Observations :

  • Dichlorobis(2,2'-bipyridyl)chromium(III) is less water-soluble than Cr(VI)-bpy systems stabilized by surfactants like CTAB .

Preparation Methods

Procedure and Conditions

A typical synthesis involves refluxing $$CrCl3 \cdot nH2O$$ (where $$n = 6$$ or 3) with a stoichiometric excess of 2,2'-bipyridine in ethanol or methanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically conducted for 12–24 hours, yielding a deep green or violet precipitate. For example, heating $$CrCl3 \cdot 3H2O$$ with bipyridine in ethanol at 80°C for 18 hours produces $$[Cr(bipy)2Cl2]Cl$$ as the major product. The choice of solvent significantly impacts reaction efficiency: dimethylformamide (DMF) accelerates ligand substitution due to its high polarity and ability to stabilize ionic intermediates.

Mechanistic Considerations

The reaction proceeds via stepwise ligand exchange:

  • Dissolution of $$CrCl3$$ in the solvent generates $$[CrCl3(H2O)3]$$, which reacts with bipyridine to form intermediate species such as $$[CrCl2(bipy)(H2O)_2]^+$$.
  • Subsequent substitution of water molecules by additional bipyridine ligands completes the octahedral coordination sphere, yielding $$[Cr(bipy)2Cl2]^+$$.
    The cis isomer is favored under kinetic control due to steric hindrance between bipyridine ligands, while prolonged heating may promote isomerization to the trans form.

Alternative Chromium Precursors

Use of Chromium(III) Trichloride Tetrahydrofuranate ($$CrCl_3 \cdot 3THF$$)

Replacing hydrated $$CrCl3$$ with $$CrCl3 \cdot 3THF$$ enhances solubility in organic solvents, enabling faster reaction kinetics. This precursor reacts with bipyridine in tetrahydrofuran (THF) or dichloromethane at room temperature, producing $$[Cr(bipy)2Cl2]^+$$ in higher yields (70–85%) compared to aqueous methods. The absence of water minimizes hydrolysis side reactions, preserving the integrity of the chloride ligands.

Reductive Routes Using Chromium(II) Salts

Chromium(II) chloride ($$CrCl2$$) can act as a reducing agent in the presence of bipyridine, facilitating oxidation to chromium(III) while coordinating ligands. For instance, stirring $$CrCl2$$ with bipyridine in acetonitrile under aerobic conditions results in the formation of $$[Cr(bipy)2Cl2]^+$$ via intermediate chromium(II) species. This method is less common but offers insights into redox-driven ligand assembly.

Isomer Control and Structural Characterization

The geometric isomerism of $$[Cr(bipy)2Cl2]^+$$ (cis vs. trans) is influenced by reaction conditions:

Isomer Preferred Conditions Key Characteristics
cis Short reflux (≤12 h), ethanol Distorted octahedral geometry; Cl ligands adjacent
trans Prolonged heating (≥24 h), DMF Cl ligands opposite; higher symmetry

X-ray crystallography confirms that the cis isomer exhibits bond lengths of $$Cr–N = 2.08–2.10 \, \text{Å}$$ and $$Cr–Cl = 2.31–2.33 \, \text{Å}$$, consistent with a distorted octahedral geometry. Electronic spectra show distinct $$d$$-$$d$$ transitions: the cis isomer displays absorption maxima at 450 nm ($$^4A{2g} \rightarrow ^4T{2g}$$) and 610 nm ($$^4A{2g} \rightarrow ^4T{1g}$$), while the trans isomer exhibits a single broad peak near 520 nm.

Purification and Yield Optimization

Crude products are typically purified via recrystallization from hot acetonitrile or methanol. Adding a counterion such as tetraphenylborate ($$BPh4^-$$) facilitates precipitation of the complex as $$[Cr(bipy)2Cl2]BPh4$$, which is isolated by filtration. Yields range from 60% (aqueous methods) to 85% (non-aqueous routes), depending on solvent and precursor selection.

Challenges and Limitations

  • Hydrolysis Sensitivity : The chloride ligands in $$[Cr(bipy)2Cl2]^+$$ are susceptible to hydrolysis in aqueous media, necessitating anhydrous conditions for synthesis.
  • Isomer Separation : Isolating pure cis or trans isomers requires chromatographic techniques (e.g., ion-exchange resins), which can be time-consuming.
  • Byproduct Formation : Competing reactions with solvent molecules (e.g., ethanol oxidation) may generate side products, necessitating rigorous purification.

Recent Advances and Modifications

Recent studies have explored microwave-assisted synthesis to reduce reaction times. Irradiating a mixture of $$CrCl3$$ and bipyridine in DMF for 30 minutes at 120°C yields $$[Cr(bipy)2Cl_2]^+$$ with 90% efficiency, highlighting the potential for scalable production. Additionally, electrochemical methods using chromium anodes in bipyridine-containing electrolytes show promise for green chemistry applications.

Q & A

Basic: What are the standard synthetic routes for preparing dichlorobis(2,2'-bipyridyl)chromium(III), and how do reaction conditions influence product purity?

Dichlorobis(2,2'-bipyridyl)chromium(III) is typically synthesized via ligand substitution reactions using chromium(III) precursors like CrCl₃·6H₂O and 2,2'-bipyridyl in anhydrous solvents (e.g., ethanol or acetonitrile). Key factors include:

  • Temperature : Prolonged reflux (~80°C) ensures complete ligand coordination .
  • Stoichiometry : A 1:2 molar ratio of CrCl₃ to 2,2'-bipyridyl minimizes side products .
  • Oxygen exclusion : Conducting reactions under inert atmospheres (N₂/Ar) prevents oxidation of Cr(III) to Cr(VI) .
    Product purity is validated via elemental analysis, UV-Vis spectroscopy (λmax ~450–500 nm for d-d transitions), and magnetic susceptibility measurements (low-spin d³ configuration) .

Basic: How does the octahedral geometry of dichlorobis(2,2'-bipyridyl)chromium(III) influence its electronic properties?

The distorted octahedral geometry arises from Jahn-Teller effects in Cr(III) complexes, impacting:

  • Absorption spectra : Splitting of d-orbitals leads to distinct absorption bands (e.g., ²Eg → ²T2g transitions at ~550 nm) .
  • Luminescence : Non-radiative decay dominates due to strong ligand-field stabilization, but low-temperature studies reveal weak emission bands .
  • Redox behavior : Cr(III) exhibits inertness to ligand substitution, but redox-active ligands like 2,2'-bipyridyl enable catalytic applications .

Advanced: What methodological challenges arise in resolving contradictory data on the catalytic activity of chromium(III)-bipyridyl complexes in oxidation reactions?

Discrepancies in catalytic efficiency often stem from:

  • pH-dependent ligand protonation : 2,2'-bipyridyl’s basicity (pKa ~4.5) affects Cr(III) coordination geometry and redox potential. Activity peaks near pH 4–5 .
  • Counterion effects : Chloride vs. nitrate ligands alter solubility and active-site accessibility .
  • Substrate selectivity : Steric hindrance from bipyridyl ligands limits catalysis to small molecules (e.g., H₂O₂, NO) .
    To resolve contradictions, combine cyclic voltammetry (to map redox states) and stopped-flow kinetics (to track intermediate species) .

Advanced: How can spectroscopic techniques differentiate between isomeric forms of chromium(III)-bipyridyl complexes?

  • Electronic spectroscopy : cis/trans isomers exhibit distinct d-d transition intensities due to symmetry differences .
  • EPR spectroscopy : Zero-field splitting parameters (D, E) vary with ligand arrangement .
  • X-ray crystallography : Definitive structural assignment requires single-crystal analysis (e.g., Cr–N bond lengths: ~2.05 Å for cis-Cl isomers) .

Advanced: What strategies mitigate photodegradation of dichlorobis(2,2'-bipyridyl)chromium(III) in long-term photophysical studies?

  • Light source control : Use monochromatic light (e.g., 450 nm) to avoid ligand-centered excitation .
  • Additives : Radical scavengers (e.g., ascorbic acid) suppress ligand oxidation .
  • Temperature modulation : Cooling samples to 77 K stabilizes metastable excited states .

Advanced: How do substituents on 2,2'-bipyridyl ligands modify the electrochemical properties of chromium(III) complexes?

Electron-withdrawing groups (e.g., –NO₂) lower the ligand’s π* orbital energy, enhancing metal-to-ligand charge transfer (MLCT) transitions. Conversely, electron-donating groups (e.g., –CH₃) stabilize Cr(III) and reduce redox activity. Systematic studies using cyclic voltammetry show:

  • E₁/₂ shifts : Up to ±200 mV for substituted vs. unsubstituted bipyridyl ligands .
  • Catalytic turnover : Nitro-substituted derivatives exhibit higher turnover numbers in H₂O₂ decomposition .

Advanced: What experimental approaches resolve contradictions in speciation studies of chromium(III)-bipyridyl complexes in aqueous environments?

Conflicting reports on speciation (mononuclear vs. polynuclear species) arise from:

  • pH variability : At pH < 3, Cr(III) hydrolyzes to [Cr(H₂O)₆]³⁺, displacing bipyridyl ligands .
  • Ionic strength effects : High Cl⁻ concentrations favor [Cr(bipy)₂Cl₂]⁺ over [Cr(bipy)₃]³⁺ .
    Use hyphenated techniques like LC-ICP-MS to separate and quantify species .

Basic: How is the stability of dichlorobis(2,2'-bipyridyl)chromium(III) assessed under varying storage conditions?

  • Thermal stability : Thermogravimetric analysis (TGA) shows decomposition >200°C .
  • Light sensitivity : UV-Vis monitoring reveals <5% degradation after 72 h in dark, vs. >30% under ambient light .
  • Humidity effects : Hydration alters magnetic properties (e.g., μeff increases from 3.2 to 3.8 BM) .

Advanced: What computational methods validate experimental data on the ligand-field parameters of chromium(III)-bipyridyl complexes?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) correlate with experimental results:

  • Ligand-field splitting (Δ₀) : Calculated ~18,500 cm⁻¹ vs. experimental ~19,000 cm⁻¹ .
  • Jahn-Teller distortion : Simulated bond-length alternations match crystallographic data .

Advanced: How do steric effects in substituted bipyridyl ligands influence the reaction kinetics of chromium(III) complexes?

Bulky substituents (e.g., 4,4′-t-Bu₂-bipyridyl) slow ligand substitution rates by 2–3 orders of magnitude due to hindered transition-state geometries. Kinetic studies (e.g., UV-Vis stopped-flow) reveal:

  • Activation parameters : ΔH‡ increases by ~15 kJ/mol for tert-butyl derivatives .
  • Solvent dependence : Polar aprotic solvents (e.g., DMF) mitigate steric hindrance .

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